molecular formula C11H22N6O4S2 B1147564 1,1'-N-[Methylenebis(sulphanediylethylene)]bis(N'-methyl-2-nitroethene-1,1-diamine CAS No. 1331637-48-9

1,1'-N-[Methylenebis(sulphanediylethylene)]bis(N'-methyl-2-nitroethene-1,1-diamine

Cat. No.: B1147564
CAS No.: 1331637-48-9
M. Wt: 366.5 g/mol
InChI Key: VWZXRGJMLLSQBK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1,1’-N-[Methylenebis(sulphanediylethylene)]bis(N’-methyl-2-nitroethene-1,1-diamine) involves multiple steps, typically starting with the preparation of intermediate compounds that are then combined under specific reaction conditions. The exact synthetic routes and industrial production methods are proprietary and not widely disclosed in public literature .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and various nucleophiles for substitution reactions .

Mechanism of Action

As a secondary standard, this compound does not have a direct mechanism of action. its role in quality control ensures that pharmaceutical products meet the required standards for safety and efficacy. It helps in the identification and quantification of impurities in ranitidine formulations .

Comparison with Similar Compounds

Similar compounds include other impurities and degradation products of ranitidine, such as:

  • Ranitidine Impurity A
  • Ranitidine Impurity B
  • Ranitidine Impurity C
  • Ranitidine Impurity D

These compounds share structural similarities but differ in their specific functional groups and molecular configurations .

Properties

CAS No.

1331637-48-9

Molecular Formula

C11H22N6O4S2

Molecular Weight

366.5 g/mol

IUPAC Name

1-N-methyl-1-N'-[2-[2-[[1-(methylamino)-2-nitroethenyl]amino]ethylsulfanylmethylsulfanyl]ethyl]-2-nitroethene-1,1-diamine

InChI

InChI=1S/C11H22N6O4S2/c1-12-10(7-16(18)19)14-3-5-22-9-23-6-4-15-11(13-2)8-17(20)21/h7-8,12-15H,3-6,9H2,1-2H3

InChI Key

VWZXRGJMLLSQBK-UHFFFAOYSA-N

Canonical SMILES

CNC(=C[N+](=O)[O-])NCCSCSCCNC(=C[N+](=O)[O-])NC

Synonyms

Ranitidine EP Impurity J; 

Origin of Product

United States

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